molecular formula C16H18N2O2S B4058522 (3R)-1-{2-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-3-ol

(3R)-1-{2-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-3-ol

Cat. No. B4058522
M. Wt: 302.4 g/mol
InChI Key: GHHJTXCYKACWCL-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-1-{2-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-3-ol is a chemical compound that has shown potential in scientific research. It is a pyrrolidin-3-ol derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research. In

Scientific Research Applications

Synthetic Chemistry and Ligand Development

Studies on compounds with similar structures, such as pyrrolidine derivatives, have been extensively investigated for their versatile applications in synthetic chemistry. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a fundamental scaffold in medicinal chemistry due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage of molecules. Research has highlighted bioactive molecules with pyrrolidine rings showing target selectivity in treating human diseases, underscoring the significance of such scaffolds in drug discovery (Li Petri et al., 2021).

Coordination Chemistry and Biological Activity

The chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, which are structurally complex and related to the compound of interest, has been reviewed. These studies encompass the preparation, properties, and complex compounds of such ligands, highlighting their spectroscopic properties, structures, magnetic properties, and biological activity. This suggests that compounds like (3R)-1-{2-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-3-ol could also have potential applications in developing complex compounds with unique properties and activities (Boča et al., 2011).

Biological Applications and Drug Discovery

The synthesis and functionalization of compounds containing the pyrrolidine ring, including their bioactive profiles, have been extensively studied. This includes the influence of stereoisomers and spatial orientation of substituents on biological activity. Such research is crucial for understanding how variations in molecular structure can affect drug efficacy and safety, indicating potential pathways for the application of (3R)-1-{2-[(2-thienylmethyl)amino]benzoyl}pyrrolidin-3-ol in therapeutic contexts (Li Petri et al., 2021).

properties

IUPAC Name

[(3R)-3-hydroxypyrrolidin-1-yl]-[2-(thiophen-2-ylmethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c19-12-7-8-18(11-12)16(20)14-5-1-2-6-15(14)17-10-13-4-3-9-21-13/h1-6,9,12,17,19H,7-8,10-11H2/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHJTXCYKACWCL-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC=CC=C2NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C(=O)C2=CC=CC=C2NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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